(5-Isopropylpyridin-2-yl)methanamine

Lipophilicity CNS Drug Design Physicochemical Property

Integrate (5-Isopropylpyridin-2-yl)methanamine into your medchem campaigns as a differentiated 5-substituted pyridine building block. Its isopropyl substituent provides a unique steric-electronic profile validated in SAR studies of neuronal nACh receptors, offering a critical advantage over methyl or tert-butyl analogs. The balanced lipophilicity (LogP 1.66) supports BBB penetration while minimizing hERG liability, making it ideal for CNS therapeutic programs targeting mGlu5, chronic pain, and anxiety. Demand batch-certified ≥95% purity with HPLC/NMR documentation to eliminate false positives in high-throughput screening.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B13511795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Isopropylpyridin-2-yl)methanamine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(C=C1)CN
InChIInChI=1S/C9H14N2/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,5,10H2,1-2H3
InChIKeyRYHAVPRXWYVIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Selection Overview for (5-Isopropylpyridin-2-yl)methanamine


(5-Isopropylpyridin-2-yl)methanamine, CAS 1188477-20-4, is a pyridine derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. The compound features an isopropyl substituent at the 5-position of the pyridine ring and a methanamine group at the 2-position, establishing it as a member of the 2-pyridylmethylamine class . This structural motif is recognized as a privileged scaffold in drug discovery, particularly for the construction of arylpyridylmethylamine libraries [1]. As a synthetic building block, the compound is utilized in the preparation of more complex molecules, with documented applications in the synthesis of metabotropic glutamate receptor 5 (mGlu5) modulators [2].

Why Simple Substitution of (5-Isopropylpyridin-2-yl)methanamine Is Scientifically Unjustified


Substituting (5-Isopropylpyridin-2-yl)methanamine with a generic 5-alkylpyridin-2-yl methanamine analog is not scientifically valid due to the critical influence of the 5-position alkyl group on both physicochemical properties and biological target engagement. In structure-activity relationship (SAR) studies of 5-substituted pyridine analogues, the steric and electronic character of the C5 substituent directly modulates binding affinity for CNS targets such as neuronal nicotinic acetylcholine receptors [1]. Specifically, the isopropyl group provides a unique balance of steric bulk and conformational flexibility compared to the smaller methyl or ethyl groups, and lacks the extreme steric hindrance of the tert-butyl group, which can be detrimental to receptor binding . Consequently, replacement with a different 5-alkyl analogue cannot guarantee equivalent performance in downstream applications, particularly in medicinal chemistry campaigns where precise molecular recognition is paramount.

Quantitative Differentiation Evidence for (5-Isopropylpyridin-2-yl)methanamine Versus Closest Analogs


Comparative Lipophilicity (LogP) Profiling for CNS Penetration Potential

The calculated LogP of (5-Isopropylpyridin-2-yl)methanamine is 1.6637, as determined by computational chemistry data from Chemscene . In contrast, the methyl analogue (5-methylpyridin-2-yl)methanamine has a LogP of 0.95, while the unsubstituted pyridin-2-ylmethanamine has a LogP of 0.57 [1]. The isopropyl group confers a lipophilicity increase of 0.71 LogP units relative to the methyl analog, positioning the compound within the favorable range (LogP 1-3) for crossing the blood-brain barrier while mitigating hERG channel inhibition risk [2].

Lipophilicity CNS Drug Design Physicochemical Property

Commercial Purity Benchmarking and Quality Control Documentation

Commercial availability of (5-Isopropylpyridin-2-yl)methanamine includes a purity specification of ≥98% from Chemscene and 95%+ from Bidepharm with batch-specific analytical data (NMR, HPLC, GC) provided upon request . This is comparable to the 95% purity specification for the 5-ethyl analogue (5-ethylpyridin-2-yl)methanamine but with the added benefit of comprehensive quality documentation from multiple suppliers, reducing procurement risk.

Purity Quality Assurance Procurement

Documented Utility as a Key Intermediate in mGlu5 Modulator Synthesis

(5-Isopropylpyridin-2-yl)methanamine serves as a direct synthetic precursor to the 6-isopropylpyridin-2-yl fragment, a critical component of potent and orally efficacious mGlu5 receptor negative allosteric modulators (NAMs). A representative compound from this series, (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, demonstrated an IC50 of 67 nM in a functional assay of human mGlu5 [1]. In contrast, the 5-methyl analogue (5-methylpyridin-2-yl)methanamine has not been reported in this specific mGlu5 NAM chemotype, indicating a preference for the isopropyl substituent in this structural context [2].

mGlu5 Allosteric Modulator Neuroscience

Optimal Use Cases and Industrial Application Scenarios for (5-Isopropylpyridin-2-yl)methanamine


CNS Drug Discovery: Scaffold for mGlu5 Allosteric Modulators

Leverage the established synthetic route to mGlu5 NAMs [1] for the development of novel treatments for neurological disorders including chronic pain, anxiety, and depression. The balanced lipophilicity (LogP = 1.6637) supports blood-brain barrier penetration while minimizing off-target hERG activity, making it a superior building block compared to more polar (5-methyl) or excessively lipophilic (5-tert-butyl) analogues.

Medicinal Chemistry Library Expansion and SAR Studies

Incorporate (5-Isopropylpyridin-2-yl)methanamine into diversity-oriented synthesis to probe the SAR of 5-substituted pyridine derivatives. The isopropyl group offers a unique steric and electronic profile that has been shown to influence CNS receptor binding affinity [2], enabling the exploration of novel chemical space beyond methyl or ethyl substitutions.

High-Throughput Screening (HTS) and Assay Development

Utilize the ≥98% purity material with batch-specific QC documentation (NMR, HPLC) to minimize false positives in high-throughput screening campaigns. The compound's well-defined physicochemical properties ensure reproducible solubility and stability profiles in DMSO stock solutions, reducing assay variability.

Agrochemical Lead Generation: Fungicide Scaffold Exploration

Explore the fungicidal potential of derivatives based on the 2-pyridylmethylamine core. Patent literature identifies 2-pyridylmethylamine derivatives as useful fungicides [3], and the 5-isopropyl substitution may confer advantageous physicochemical properties for leaf penetration and systemic translocation in plants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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